2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with significant interest in various fields of chemistry and biology. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of tert-butyl and methyl groups, along with a carboxylic acid and a keto group, makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-5-6(8(14)15)7(13)12-9(11-5)10(2,3)4/h1-4H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUJYBDIREBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable β-keto ester and an amidine, the compound can be synthesized through a Biginelli reaction, which involves the condensation of these components in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibit anticancer properties. These compounds have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
Key Findings :
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HeLa (cervical cancer).
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 15.0 | Apoptosis induction |
| Study 2 | MCF7 | 12.5 | Cell cycle arrest |
| Study 3 | HeLa | 10.0 | Enzyme inhibition |
These studies suggest that the compound can induce apoptosis and inhibit crucial enzymes involved in cancer cell survival, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes related to metabolic pathways in diseases such as diabetes and Alzheimer's disease.
Enzyme Targets :
- Alpha-glucosidase : Inhibition can help manage blood sugar levels.
- Acetylcholinesterase : Inhibition may enhance cognitive function by increasing acetylcholine levels.
Synthesis of Derivatives
The synthesis of various derivatives of this compound is crucial for enhancing its biological activity and specificity. Researchers have developed new compounds by modifying the chemical structure to improve potency and selectivity.
Case Study: Synthesis and Evaluation
A recent study involved synthesizing derivatives with different substituents on the pyrimidine ring, leading to compounds with improved anticancer activity compared to the parent compound .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-hydroxy-6-methyl-5-pyrimidinecarboxylic acid
- 4-(4-tert-Butylphenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both tert-butyl and methyl groups, along with the keto and carboxylic acid functionalities, provides a distinct set of chemical properties that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Biological Activity
2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS No. 949792-16-9) is a pyrimidine derivative that has drawn attention for its potential biological activities. This compound exhibits a unique structure characterized by a tert-butyl group and a carboxylic acid functional group, contributing to its diverse pharmacological properties.
Molecular Structure and Properties
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- Structural Features : The compound contains a pyrimidine ring with a ketone and carboxylic acid substituents, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study Findings :
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that related compounds exhibited significant inhibitory effects on breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity against cancerous cells while sparing normal cells .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways, leading to reduced cell viability and increased apoptosis markers such as caspase activation .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders.
DPP-IV Inhibition :
- Diabetes Treatment Potential : Similar pyrimidine derivatives have been studied as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes mellitus by enhancing incretin levels .
- In Vitro Studies : Compounds with similar structures exhibited significant DPP-IV inhibition, suggesting that this compound may possess similar activity .
Safety and Toxicity Profile
Toxicity assessments are critical for evaluating the safety of new compounds. Initial studies indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . Further long-term studies are necessary to establish comprehensive safety profiles.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
